molecular formula C24H22N2O B2871258 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 852137-56-5

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2871258
CAS No.: 852137-56-5
M. Wt: 354.453
InChI Key: MINUAXKEPOJSIW-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring an indole core linked to a biphenyl system via a carboxamide group. Indole-carboxamide derivatives are a significant area of investigation in medicinal chemistry and chemical biology, noted for their potential as modulators of various biological targets . Previous research on structurally related indole-2-carboxamide compounds has demonstrated promising apoptotic antiproliferative actions against a range of cancer cell lines, including breast cancer MCF-7 cells, suggesting a potential research pathway for this compound in oncology studies . The specific mechanism of action for this compound is currently uncharacterized and requires further investigation. Researchers should conduct thorough experimentation to elucidate its biological activity and binding affinity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. The compound should be stored in a cool, dark, and dry environment, often at -20°C, to ensure long-term stability .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-17-14-22-15-18(8-13-23(22)26(17)2)16-25-24(27)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINUAXKEPOJSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, specific solvents, and controlled reaction temperatures. Large-scale production would also require purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the biphenyl moiety.

  • Substitution: The carboxamide group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Indole-5-carboxylic acid derivatives.

  • Reduction Products: Reduced biphenyl derivatives.

  • Substitution Products: Various substituted carboxamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating new pharmaceuticals, agrochemicals, and materials.

Biology: Biologically, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide may exhibit bioactivity, such as antimicrobial, antiviral, or anticancer properties. Research into its biological effects can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its therapeutic potential.

Industry: Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to the desired biological or therapeutic effects. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : Aliphatic groups (e.g., cyclooctyl in compound 7) are synthesized with moderate yields (50%), while rigid bicyclic substituents (e.g., decahydronaphthyl in compound 8) achieve higher yields (84%) due to improved crystallinity during purification .
  • Hydrophobic vs. Polar Groups : The target compound’s indolemethyl group contrasts with sulfonamide-containing analogs (e.g., compound 4), which prioritize hydrogen bonding for enzyme inhibition .
  • Clinical Analogs : GR 127935 demonstrates that biphenyl carboxamides with heteroaromatic substituents (e.g., piperazinyl) can achieve high receptor specificity, particularly for 5-HT1B/1D receptors .

TRP Channel Antagonism

Compounds 7–10 () were designed as TRP channel antagonists. The cyclooctyl and decahydronaphthyl substituents likely enhance membrane permeability, critical for ion channel modulation. The target compound’s indole group may confer distinct binding kinetics due to its aromaticity and steric bulk .

Serotonin Receptor Modulation

GR 127935 () and related compounds highlight the scaffold’s applicability in 5-HT receptor pharmacology. However, substituent methylation may reduce metabolic degradation compared to unmodified indoles .

Enzyme Inhibition

Compound 4 () illustrates that sulfonamide-substituted biphenyl carboxamides inhibit carbonic anhydrase. The target compound lacks polar sulfonamide moieties, implying a different mechanism, possibly targeting hydrophobic enzyme pockets or non-enzymatic pathways .

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